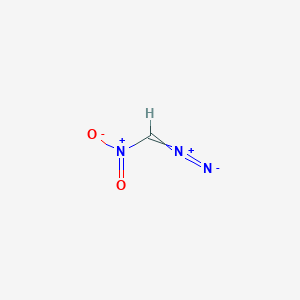
Diazo(nitro)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazo(nitro)methane, also known as this compound, is a useful research compound. Its molecular formula is CHN3O2 and its molecular weight is 87.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
1.1 Carbene Precursors
Diazo(nitro)methane serves as an important precursor to carbenes, which are highly reactive species used in various organic transformations. The generation of carbenes from diazo compounds can be achieved through thermolysis or photolysis, facilitating reactions such as cyclopropanation and insertion reactions.
- Cyclopropanation : The reaction of this compound with alkenes leads to the formation of cyclopropanes, a structural motif prevalent in pharmaceuticals and agrochemicals. For instance, diazo compounds can react with styrene to yield cyclopropyl derivatives.
1.2 Multicomponent Reactions (MCRs)
Recent advances have highlighted the role of this compound in multicomponent reactions, where it participates alongside other reagents to form complex molecules efficiently. These reactions often occur under mild conditions, enhancing their appeal for synthetic chemists.
- Example Case Study : A study demonstrated the use of diazo compounds in a three-component reaction involving aldehydes and amines to produce β-amino acid derivatives with high diastereoselectivity .
Materials Science
2.1 Polymer Chemistry
This compound has been explored for its potential applications in polymer chemistry, particularly in the development of functionalized polymers through radical polymerization processes.
- Functionalization : The incorporation of diazo groups into polymer backbones can lead to materials with enhanced properties such as thermal stability and reactivity, making them suitable for coatings and adhesives.
Industrial Applications
3.1 Safety Concerns and Handling
Despite its utility, this compound poses safety challenges due to its potential for explosive decomposition. Therefore, research has focused on developing safer handling methods, including continuous flow processes that minimize risks by generating diazo compounds in situ.
- Continuous Flow Synthesis : This method allows for the safe production and immediate use of this compound without the need for large-scale storage, which can be hazardous .
Propriétés
Numéro CAS |
13994-39-3 |
|---|---|
Formule moléculaire |
CHN3O2 |
Poids moléculaire |
87.04 g/mol |
Nom IUPAC |
diazo(nitro)methane |
InChI |
InChI=1S/CHN3O2/c2-3-1-4(5)6/h1H |
Clé InChI |
VDDURTNWOZYFOB-UHFFFAOYSA-N |
SMILES |
C(=[N+]=[N-])[N+](=O)[O-] |
SMILES canonique |
C(=[N+]=[N-])[N+](=O)[O-] |
Synonymes |
Diazo(nitro)methane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















